3-(3-Cyanophenyl)-2-oxooxazolidine-5-carboxylic acid
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Overview
Description
3-(3-Cyanophenyl)-2-oxooxazolidine-5-carboxylic acid is a heterocyclic compound that features a unique structure combining an oxazolidine ring with a cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyanophenyl)-2-oxooxazolidine-5-carboxylic acid typically involves the reaction of 3-cyanobenzaldehyde with an appropriate oxazolidine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Cyanophenyl)-2-oxooxazolidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The cyanophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidine derivatives with higher oxidation states, while reduction can produce amine derivatives.
Scientific Research Applications
3-(3-Cyanophenyl)-2-oxooxazolidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: The compound can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-Cyanophenyl)-2-oxooxazolidine-5-carboxylic acid involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes or receptors, leading to changes in their activity. The cyanophenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Cyanophenylacetic acid: Similar in structure but lacks the oxazolidine ring.
2-Oxo-1,2-dihydropyridine-3-carbonitrile: Contains a similar nitrile group but has a different ring structure.
Indole derivatives: Share some structural features but differ in their core ring system.
Uniqueness
3-(3-Cyanophenyl)-2-oxooxazolidine-5-carboxylic acid is unique due to its combination of an oxazolidine ring and a cyanophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(3-cyanophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c12-5-7-2-1-3-8(4-7)13-6-9(10(14)15)17-11(13)16/h1-4,9H,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGYZIUFACADKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC(=C2)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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